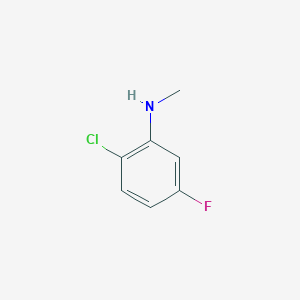

2-Chloro-5-fluoro-N-methylaniline

Description

Significance of Halogenated Anilines as Synthetic Precursors in Contemporary Organic Chemistry

Halogenated anilines are foundational building blocks in modern organic chemistry. nih.gov The halogen substituent, often referred to as a "functional and functionalizable" handle, serves as a key site for a multitude of chemical transformations. researchgate.net Their importance stems from their utility as critical precursors in a variety of synthetic applications.

Aryl halides, including halogenated anilines, are indispensable in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of complex organic molecules. nih.gov They are particularly vital as substrates in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are among the most powerful and widely used methods for constructing intricate molecular architectures. nih.govresearchgate.net

Furthermore, the halogen atom can be readily converted into other functional groups through reactions like lithium-halogen exchange or Grignard reagent formation, further expanding their synthetic versatility. nih.gov Halogenated aromatic rings are also prevalent structural motifs in numerous biologically active molecules, including pharmaceuticals and agrochemicals, as well as in advanced materials. nih.govresearchgate.net The regioselective introduction of halogens onto an aniline (B41778) ring can be challenging, especially in electron-rich systems, making the development of new and efficient halogenation methods an area of active research. nih.govnih.gov

Overview of Substituted Aromatic Methylamines in Chemical Research and Development

Substituted aromatic amines, also known as arylamines, are a cornerstone class of compounds in chemical research and industry. numberanalytics.com Their versatility makes them essential intermediates in the synthesis of a vast number of commercial products. numberanalytics.comnumberanalytics.com The introduction of substituents onto the aromatic ring or the nitrogen atom significantly modulates the compound's physical, chemical, and biological properties. researchgate.netnih.gov

Aromatic amines are key precursors in the manufacturing of:

Pharmaceuticals: Many drug molecules contain an arylamine scaffold. The amine group can be a key pharmacophore or a handle for further molecular elaboration. numberanalytics.comjocpr.com

Dyes and Pigments: The synthesis of azo dyes, a major class of coloring agents, famously involves the reaction of diazonium salts derived from aromatic amines. numberanalytics.com

Agrochemicals: A significant number of herbicides, pesticides, and fungicides are synthesized from arylamine starting materials. numberanalytics.com

Polymers and Materials Science: They are used in the production of high-performance polymers and materials with specific electronic or physical properties. researchgate.net

The N-methyl group in N-methylanilines specifically influences the amine's basicity and nucleophilicity compared to primary anilines. This alteration in reactivity can be exploited to direct the outcome of chemical reactions and to fine-tune the properties of the final products. numberanalytics.com The study of reactions involving substituted anilines, such as nucleophilic aromatic substitution, provides deep insights into reaction mechanisms and the electronic effects of different substituents. researchgate.netresearchgate.net

Academic Research Focus on 2-Chloro-5-fluoro-N-methylaniline within Chemical Transformations

While extensive literature on the specific chemical transformations of this compound (CAS No. 1070892-72-6) is not broadly available, its reactivity can be inferred from the behavior of closely related halogenated and N-methylated anilines. clearsynth.com Academic research interest in such a molecule would lie in understanding how the interplay of its distinct functional groups—the ortho-chlorine, para-fluorine, and the N-methylamino group—governs its participation in chemical reactions.

The N-methylamino group is a powerful electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. However, the presence of two deactivating halogen atoms complicates this picture. Research would likely focus on its utility in reactions such as:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine and fluorine atoms could potentially activate the ring for substitution by strong nucleophiles, although the electron-donating amine group would counteract this effect. Studies on related compounds like 2-chloro-5-nitropyridine (B43025) reacting with anilines provide a basis for understanding these kinetics. researchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling: The chloro substituent provides a reactive handle for standard cross-coupling reactions to form new C-C, C-N, or C-O bonds. The fluorine atom is generally less reactive in such transformations, allowing for selective functionalization at the chlorine position.

Directed Ortho-Metalation (DoM): The N-methylamino group could potentially direct lithiation to the adjacent C-6 position, enabling the introduction of an electrophile at that site.

Oxidative Coupling Reactions: The amine functionality allows for participation in reactions forming larger, more complex structures.

The unique substitution pattern of this compound makes it an interesting substrate for developing regioselective synthetic methodologies and for the synthesis of novel, highly functionalized aromatic compounds for potential use in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-chloro-5-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKUFNOBVNIWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Fluoro N Methylaniline and Analogues

Established Synthetic Routes for 2-Chloro-5-fluoro-N-methylaniline

N-Methylation Strategies via Reductive Amination or Direct Alkylation of Halogenated Anilines

A primary route to this compound involves the N-methylation of the corresponding aniline (B41778) precursor, 2-chloro-5-fluoroaniline. nih.govsigmaaldrich.com This transformation can be achieved through two main strategies: reductive amination and direct alkylation.

Reductive amination , a versatile and widely used method for forming C-N bonds, converts a carbonyl group to an amine via an intermediate imine. wikipedia.org In the context of synthesizing N-methylated anilines, this typically involves reacting the primary aniline with formaldehyde (B43269) (a source of the methyl group) in the presence of a reducing agent. researchgate.net Various reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives like sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.orgnih.govorganic-chemistry.org The reaction proceeds by the initial formation of an imine intermediate between the aniline and formaldehyde, which is then reduced in situ to the desired N-methylaniline. One-pot reductive mono-N-alkylation of anilines using aldehydes with a palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor has been demonstrated as an efficient and environmentally friendly method. researchgate.net

Direct alkylation offers another pathway to N-methylation. This involves the reaction of the aniline with a methylating agent, such as methyl iodide or dimethyl sulfate. However, a significant challenge in the direct alkylation of anilines is controlling the degree of methylation, as over-methylation to form the tertiary N,N-dimethylaniline can be a competing reaction. wikipedia.org To achieve selective mono-methylation, careful control of reaction conditions, such as stoichiometry and temperature, is crucial. wikipedia.org Ruthenium complexes have been explored as catalysts for the N-methylation of amines using methanol (B129727) as the methyl source under weaker basic conditions, offering a more controlled and selective approach. nih.gov

Table 1: Comparison of N-Methylation Strategies

| Strategy | Reagents | Advantages | Disadvantages |

| Reductive Amination | Aniline, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Good for mono-alkylation, mild conditions, one-pot procedures available. wikipedia.orgresearchgate.net | May require specific catalysts, potential for side reactions depending on the substrate. |

| Direct Alkylation | Aniline, Alkyl Halide (e.g., CH₃I) | Simple concept. | Difficult to control selectivity (mono- vs. di-alkylation), can require harsh conditions. wikipedia.org |

Regioselective Halogenation Approaches of N-Methylanilines or Corresponding Precursors

An alternative synthetic strategy involves the introduction of the halogen atoms (chlorine and fluorine) at specific positions on an N-methylaniline precursor. The regioselectivity of halogenation is paramount in this approach to ensure the correct isomer is formed.

The direct halogenation of anilines can be challenging due to the high reactivity of the aromatic ring, often leading to multiple halogenations and a mixture of isomers. nih.gov To achieve regioselectivity, protecting the amine group or using specific halogenating agents and reaction conditions is often necessary. wikipedia.orgbeilstein-journals.org For instance, the use of N-halosuccinimides (NCS for chlorination, and sources for fluorination) in solvents like hexafluoroisopropanol (HFIP) has been shown to provide mild and regioselective halogenation of arenes. organic-chemistry.orgnih.gov The unique properties of HFIP can enhance the reactivity of the halogenating agent and direct the substitution to a specific position. organic-chemistry.org

Another approach involves the halogenation of an N-aryl amide or urea (B33335) derivative, followed by deprotection. This strategy can direct the halogen to the ortho position relative to the amide group. chalmers.se More advanced methods, such as palladium-catalyzed meta-C–H chlorination using a norbornene mediator, have been developed to introduce chlorine at the meta position, a typically challenging transformation. nih.gov

Multistep Chemical Syntheses from Readily Available Aromatic Precursors

The synthesis of this compound can also be accomplished through a multi-step sequence starting from simpler, commercially available aromatic compounds. These synthetic routes offer flexibility and allow for the precise installation of the required functional groups.

One common strategy begins with a substituted nitrobenzene. For example, a synthesis could start with a fluoronitrobenzene, which is then chlorinated at the desired position. The nitro group can subsequently be reduced to an amine using various reducing agents like iron powder in the presence of an acid. chemicalbook.com Finally, the resulting halogenated aniline is N-methylated using the methods described in section 2.1.1.

Optimization of Reaction Conditions for Synthetic Efficiency

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. This includes the choice of solvents, reagents, and the use of catalytic systems to maximize yield and selectivity while minimizing reaction times and by-product formation.

Influence of Solvents and Reagents on Reaction Yield and Selectivity

The choice of solvent can significantly impact the outcome of a reaction. For instance, in halogenation reactions, using ionic liquids as solvents for the chlorination of anilines with copper(II) chloride has been shown to lead to high conversions under milder conditions compared to aqueous solvents. beilstein-journals.org Similarly, the use of hexafluoroisopropanol (HFIP) as a solvent for halogenation with N-halosuccinimides enhances reactivity and regioselectivity. organic-chemistry.org

The selection of reagents is equally critical. In reductive amination, the choice of reducing agent can influence the selectivity and efficiency of the reaction. organic-chemistry.org For direct N-alkylation, the use of less reactive alkylating agents or the presence of specific additives can help to control the degree of alkylation. organic-chemistry.org In a study on amide synthesis, using DAST (diethylaminosulfur trifluoride) as a coupling reagent in dichloromethane (B109758) (DCM) at room temperature allowed for the efficient formation of amides from carboxylic acids and amines. acs.org

Table 2: Influence of Solvents and Reagents on a Hypothetical Halogenation Reaction

| Solvent | Halogenating Agent | Temperature (°C) | Yield (%) | Selectivity (desired isomer) |

| Water | CuCl₂/O₂/HCl | 60 | Moderate | Moderate |

| Ionic Liquid | CuCl₂ | 40 | High | High |

| Hexafluoroisopropanol (HFIP) | N-Chlorosuccinimide (NCS) | Room Temp | High | High |

| Dichloromethane (DCM) | Sulfuryl Chloride | 0 | Good | Variable |

Role of Catalytic Systems and Promoters in Specific Bond Formations

Catalytic systems play a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of this compound and its analogues, various catalytic systems are employed for key bond-forming reactions.

For N-methylation via reductive amination, palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst that facilitates the hydrogenation of the intermediate imine. researchgate.net Homogeneous ruthenium catalysts have also been developed for the N-methylation of amines with methanol, offering high activity and selectivity. nih.gov

In halogenation reactions, Lewis acids like aluminum chloride can be used as catalysts in Friedel-Crafts type alkylations and halogenations, although they can be deactivated by the basic aniline nitrogen. google.com More modern approaches utilize transition metal catalysts, such as palladium complexes, for directed C-H functionalization, allowing for the regioselective introduction of halogens. nih.gov For instance, a palladium-catalyzed meta-C–H chlorination of anilines was achieved using a specific pyridone-based ligand. nih.gov The development of new ligands and catalytic systems continues to be an active area of research to improve the efficiency and scope of these transformations.

Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics

The synthesis of this compound, primarily through the N-methylation of 2-chloro-5-fluoroaniline, is significantly influenced by temperature and pressure. These parameters are critical in controlling reaction rates, selectivity, and thermodynamic equilibrium.

Temperature Effects:

The N-methylation of anilines is a temperature-dependent process. Generally, an increase in temperature accelerates the reaction rate, consistent with the Arrhenius equation. However, the effect on selectivity can be complex. For instance, in the N-methylation of aniline with dimethyl carbonate, temperatures in the range of 130-180°C are effective for achieving high selectivity (92-97%) for mono-N-methylated products. nih.gov Similarly, iridium-catalyzed N-methylation of aniline derivatives with methanol is typically carried out at elevated temperatures, such as 120°C, to achieve high yields. nih.gov

In some cases, very high temperatures can be employed. The non-catalytic N-methylation of aniline has been demonstrated in supercritical methanol at 350°C, showing high selectivity for the mono-methylated product. rsc.org For the vapor-phase alkylation of aniline, temperatures between 573–673 K (300-400 °C) have been investigated. acs.org However, excessively high temperatures can lead to side reactions, such as N,N-dimethylation or decomposition, thereby reducing the yield of the desired mono-methylated product. oup.com The presence of electron-withdrawing groups, like the chloro and fluoro substituents in 2-chloro-5-fluoroaniline, generally decreases the nucleophilicity of the amine, thus requiring higher temperatures or more active catalytic systems to achieve reasonable reaction rates compared to unsubstituted aniline. acs.org

Pressure Effects:

The influence of pressure on the kinetics of N-methylation in the liquid phase is often less pronounced than temperature, but it can be a significant factor, especially in gas-phase reactions or reactions involving gaseous reagents. For the N-methylation of aniline with CO2 and H2, the reaction is dependent on the H2 pressure, indicating that a step involving hydrogen is part of the rate-determining step. oup.com In a theoretical study of the reaction between aniline and methyl radicals, the total rate constant was found to increase with pressure in the range of 76–76,000 Torr. nih.gov This is attributed to the stabilization of intermediate complexes at higher pressures. For reactions in supercritical fluids, pressure is a key parameter for controlling the density and solvent properties of the medium, which in turn affects reaction rates and selectivity. rsc.org

Thermodynamics:

The N-methylation of aniline is an equilibrium process. Thermodynamic data for the parent compound, N-methylaniline, provides insight into the reaction. The standard molar enthalpy of formation for gaseous N-methylaniline is 90.9 ± 2.1 kJ/mol. researchgate.net Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy of reaction, can be calculated for specific reaction conditions to determine the position of the equilibrium and the spontaneity of the reaction. nist.govnist.gov For example, in the disproportionation reaction of N-methylaniline to aniline and N,N-dimethylaniline, the enthalpy of reaction (ΔrH°) is approximately -3 to -4 kJ/mol, indicating it is a slightly exothermic process. nist.gov The presence of halogen substituents will modulate these thermodynamic values, but the fundamental principles remain the same.

The following table summarizes the influence of temperature and pressure on key aspects of aniline N-methylation.

| Parameter | Effect on Reaction Rate | Effect on Selectivity | Thermodynamic Consideration |

| Temperature | Generally increases with temperature (Arrhenius relationship). nih.govacs.org | Can be optimized; excessively high temperatures may lead to over-methylation or decomposition. oup.com | Affects the equilibrium constant (Keq); influences Gibbs free energy (ΔG = ΔH - TΔS). nist.gov |

| Pressure | Significant in gas-phase reactions and with gaseous reagents; can increase rates by stabilizing intermediates. nih.govoup.com | Can influence selectivity in supercritical fluid reactions by altering solvent properties. rsc.org | Affects the equilibrium of reactions involving a change in the number of moles of gas. |

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of a specific isomer like this compound from substituted precursors requires precise control over the position of incoming chemical groups, a concept known as regioselectivity.

In the aromatic ring of a substituted aniline, the existing substituents dictate the position of subsequent electrophilic substitution reactions. The groups present in precursors to this compound—namely the amino (or N-methylamino) group, a chlorine atom, and a fluorine atom—each exert a directing influence.

Amino and N-Methylamino Groups: These are powerful activating groups and are ortho, para-directors. masterorganicchemistry.com They donate electron density to the aromatic ring through a strong positive resonance (+R) effect, which significantly outweighs their electron-withdrawing inductive (-I) effect. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. masterorganicchemistry.com

When these groups are present on the same ring, their combined effects determine the final position of substitution. For a molecule like 2-chloro-5-fluoroaniline, the powerful activating amino group will be the dominant directing influence. The chlorine and fluorine atoms, being deactivators, will simply modulate the reactivity of the ring. The directing effects are summarized below.

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

| -NH2, -NHCH3 | Weakly withdrawing | Strongly donating | Activating | ortho, para masterorganicchemistry.com |

| -F, -Cl | Strongly withdrawing | Weakly donating | Deactivating | ortho, para masterorganicchemistry.comquora.com |

The balance between the inductive and resonance effects is crucial. While fluorine is more electronegative than chlorine, its resonance donation is sometimes considered less effective due to orbital size mismatch with carbon, though it still directs ortho-para. csbsju.edu

Achieving a specific substitution pattern, such as the 2-chloro-5-fluoro arrangement, requires strategic planning, often starting from a precursor where the substitution pattern is already established or can be predictably introduced.

Starting Material Selection: The most straightforward approach is to begin with a commercially available starting material that already contains the desired substitution pattern, for example, 2-chloro-5-fluoroaniline, and then perform the N-methylation step.

Directed Electrophilic Substitution: If constructing the ring from a simpler precursor, such as 3-fluoroaniline, one would need to control the position of chlorination. Since the amino group is a strong ortho, para-director, direct chlorination would yield a mixture of 2-chloro-3-fluoroaniline (B1293833) and 4-chloro-3-fluoroaniline. To achieve the desired 2-chloro-5-fluoro isomer, a different synthetic route is necessary, likely starting from a different isomer or using more advanced techniques.

Blocking Groups: A common strategy to control regioselectivity is the use of a blocking group. For example, the amino group can be acylated to form an acetanilide. The resulting -NHCOCH3 group is still an ortho, para-director but is much bulkier, which can sterically hinder the ortho positions and favor substitution at the para position. The blocking group can be removed later by hydrolysis.

Directed meta-C–H Activation: While traditional electrophilic substitution is governed by the inherent directing effects of the substituents, modern synthetic methods offer alternative selectivities. For instance, specialized palladium catalysts with U-shaped directing templates have been developed to achieve chlorination at the meta position of anilines, which is normally disfavored. nih.gov This allows for the synthesis of isomers that are difficult to access through classical methods. Similarly, Brønsted acid-catalyzed reactions have been developed for the meta-amination of anisidines, showcasing that non-classical regioselectivity is achievable. nih.gov

Control of Reaction Conditions: In some cases, reaction conditions such as the choice of solvent, temperature, and catalyst can influence the ratio of ortho to para isomers. For example, in the hydroamination of alkynes with substituted anilines, the choice of catalyst and solvent was shown to be critical for achieving high regioselectivity. organic-chemistry.org

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity (>99%) for this compound is essential for reliable experimental data. This requires the use of advanced purification and isolation techniques to remove starting materials, byproducts (e.g., the N,N-dimethylated analogue), and isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of specialty chemicals. For aniline derivatives, reversed-phase HPLC is particularly effective.

Reversed-Phase HPLC (RP-HPLC): This method uses a nonpolar stationary phase (like C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com By adjusting the mobile phase composition and pH, a fine separation of closely related aniline isomers and byproducts can be achieved. For instance, an isocratic method with a mobile phase of acetonitrile, water, and an acid buffer like sulfuric or formic acid can be used to analyze aniline. sielc.com

Ion-Pair Chromatography: For more complex mixtures or compounds that are difficult to separate, ion-pair reversed-phase HPLC can be employed. This technique adds an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) to the mobile phase, which interacts with charged or highly polar analytes to modify their retention times and improve separation. rsc.org

Crystallization Techniques:

Recrystallization: This is a classic and powerful method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Selective Ammonium Carbamate (B1207046) Crystallization: A novel, waste-free method for purifying primary amines involves reacting the amine mixture with CO2 to form ammonium carbamate salts. These salts often have distinct solubility profiles, allowing the desired primary amine carbamate to be selectively crystallized and isolated with high purity. The amine can then be recovered by gentle heating to release the CO2. researchgate.net While this applies to the primary amine precursor, it represents an advanced, green purification strategy.

Sublimation/Distillation: For compounds that are sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be an effective purification method. This technique separates compounds based on differences in their boiling points or sublimation temperatures. It has been shown that amine hydrohalides, which can decompose upon heating, can be successfully purified by vaporization or distillation in the presence of the corresponding hydrogen halide gas to suppress decomposition. google.com

The following table compares the applicability of these advanced purification techniques.

| Technique | Principle | Applicability for this compound | Key Advantages |

| RP-HPLC | Partitioning between a polar mobile phase and a nonpolar stationary phase. sielc.com | Highly effective for separating isomers and byproducts with different polarities. | High resolution, applicable to small quantities, scalable for preparative isolation. sielc.comnih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Excellent for obtaining high-purity crystalline solids. | Cost-effective, scalable, can yield very pure material. |

| Selective Crystallization | Reversible reaction with CO2 to form carbamates with different solubilities. researchgate.net | Applicable to the primary amine precursor (2-chloro-5-fluoroaniline) to remove secondary/tertiary amine impurities. | Waste-free, high yield, and high purity. researchgate.net |

| Distillation/Sublimation | Separation based on differences in boiling points/vapor pressures. google.com | Potentially useful if the compound is thermally stable and has a suitable boiling point. | Can be effective for removing non-volatile or highly volatile impurities. |

Scalability Considerations for Laboratory and Pilot-Scale Research Applications

Translating a synthetic route for this compound from a laboratory setting (milligrams to grams) to a pilot scale (kilograms) presents numerous challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Process Safety and Thermal Management: Exothermic reactions, common in organic synthesis, can be managed easily on a small scale with simple cooling baths. However, on a pilot scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation a critical issue. researchgate.net Inadequate heat control can lead to runaway reactions, decomposition of products, and the formation of hazardous byproducts. Pilot plants require jacketed reactors with precise temperature control systems and may need emergency cooling plans.

Mixing and Mass Transfer: Efficient mixing is crucial for ensuring that reactants are homogenously distributed, which affects reaction rates and selectivity. What works in a small flask with a magnetic stirrer may not be effective in a large reactor. Pilot plants use powerful overhead mechanical stirrers with various impeller designs (e.g., turbine, anchor) to handle larger volumes and more viscous reaction mixtures. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in poor yield and increased impurity formation.

Reagent and Solvent Handling: The handling of large quantities of flammable solvents and corrosive or toxic reagents requires specialized equipment and protocols. This includes closed-system transfers, dedicated ventilation, and the use of personal protective equipment (PPE). The economic and environmental impact of solvent choice also becomes more significant at scale, prompting investigation into greener solvents or solvent-free conditions. nih.govnih.gov

Downstream Processing and Purification: Purification methods must also be scalable. While chromatography is feasible on a pilot scale (preparative HPLC), it can be expensive and generate large amounts of solvent waste. Crystallization is often the preferred method for large-scale purification due to its efficiency and lower cost. The design of the crystallization process, including cooling profiles and seeding strategies, must be optimized for large batches to ensure consistent crystal size and purity. Filtration and drying equipment (e.g., filter-presses, vacuum ovens) must also be appropriately sized for the scale of production.

Process Automation and Control: Pilot plants often incorporate a higher degree of automation than laboratory setups. This allows for precise control over parameters like temperature, pressure, pH, and the rate of reagent addition. Automated systems can improve reproducibility, enhance safety by minimizing manual operations, and log data for process analysis and optimization. The successful operation of a pilot plant for bio-based aniline, for example, relies on such integrated process control to manage fermentation and catalysis steps on an industrial development scale. chemistryviews.orgbionity.combiomassafeiten.nlcovestro.comrenewable-carbon.eu

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Fluoro N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. The analysis would have focused on several key nuclei (¹H, ¹³C, and ¹⁹F) to build a complete structural picture of 2-Chloro-5-fluoro-N-methylaniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts, Coupling Patterns, and Integration

A detailed ¹H NMR analysis would provide information on the electronic environment of the protons in the molecule. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating N-methyl group. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (spin-spin splitting) would reveal the connectivity between adjacent protons. However, no specific experimental ¹H NMR data, including chemical shifts, coupling constants, and integration values for this compound, could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: C-F Coupling and Substituent Effects on Carbon Resonances

¹³C NMR spectroscopy would be instrumental in identifying all the unique carbon environments within the molecule. Of particular interest would be the carbon-fluorine (C-F) coupling constants, which provide direct evidence of the fluorine atom's position on the aromatic ring. The chemical shifts of the carbon atoms would be significantly affected by the electronegativity of the attached substituents (Cl, F, and NHCH₃), offering further structural confirmation. Unfortunately, specific ¹³C NMR spectral data for this compound, detailing chemical shifts and C-F coupling constants, are not available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Halogen Environment Characterization

¹⁹F NMR is a highly sensitive technique for directly probing the environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a characteristic chemical shift, providing insight into the electronic nature of the aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would offer additional structural information. Regrettably, no experimental ¹⁹F NMR data for this compound has been reported in the searched sources.

Advanced Multidimensional NMR Techniques for Complex Structural Assignments

For an unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal correlations between coupled protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), respectively. The application of these techniques to this compound has not been described in the available literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Intermolecular Interactions through Vibrational Fingerprints

The study of intermolecular interactions is crucial for understanding the solid-state packing, physical properties, and biological activity of a molecule. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a detailed "fingerprint" of the molecule, with specific frequencies corresponding to the vibrational modes of its functional groups. nih.gov For this compound, the N-H and C-H stretching vibrations, as well as the aromatic ring vibrations and C-Cl, C-F, and C-N bond vibrations, are of primary interest.

Analysis of these vibrational spectra, often supported by Density Functional Theory (DFT) calculations, allows for the identification and characterization of non-covalent interactions. nih.gov Techniques such as Reduced Density Gradient (RDG) analysis can be employed to visualize and study weak interactions like hydrogen bonds and van der Waals forces. nih.gov In the case of this compound, potential intermolecular hydrogen bonds of the N-H···F or N-H···Cl type could significantly influence its crystal packing. The precise frequencies and shifts of the N-H stretching band in the FT-IR spectrum, when compared between experimental and theoretical data, can confirm the presence and strength of such hydrogen bonds. nih.gov Similarly, subtle changes in the vibrational modes of the benzene (B151609) ring can indicate π-π stacking interactions between adjacent molecules.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of organic compounds, offering high accuracy and sensitivity.

Exact Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. The theoretical exact mass of this compound (molecular formula C₇H₇ClFN) is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value is then compared to the experimentally measured mass. The minimal deviation between the theoretical and experimental mass confirms the molecular formula with a high degree of confidence.

Table 1: Theoretical Exact Mass Calculation for this compound (C₇H₇ClFN)

| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Total | 159.025105 |

Fragment Ion Analysis for Elucidating Structural Subunits

Tandem mass spectrometry (MS/MS) within an HRMS platform involves the isolation of the molecular ion ([M+H]⁺) followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a unique signature of the molecule's structure. For this compound, the fragmentation pathways can be predicted based on the strengths of its chemical bonds. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of atoms and the identity of functional groups. nih.gov

Key predicted fragmentation pathways would involve the loss of the N-methyl group, the chlorine atom, or the fluorine atom. The precise masses of these fragment ions can be used to confirm the identities of the lost neutral fragments.

Table 2: Predicted Fragment Ions of this compound in HRMS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Predicted Fragment m/z | Structural Information |

| 160.03293 ([M+H]⁺) | CH₃ | C₆H₅ClFN⁺ | 145.00920 | Confirms N-methyl group |

| 160.03293 ([M+H]⁺) | Cl | C₇H₈FN⁺ | 125.06408 | Confirms chlorine substituent |

| 160.03293 ([M+H]⁺) | F | C₇H₈ClN⁺ | 141.03453 | Confirms fluorine substituent |

| 160.03293 ([M+H]⁺) | HCl | C₇H₇FN⁺ | 124.05625 | Loss of hydrogen chloride |

Gas-Phase Conformational Insights from Predicted Collision Cross Section (CCS) Measurements

Ion mobility-mass spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. The resulting measurement is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and drifts through a buffer gas. mdpi.com While experimental CCS values are ideal, highly accurate predictions can be generated using machine learning algorithms trained on large datasets of known compounds. mdpi.comnih.gov

For this compound, a predicted CCS value would provide valuable information about its three-dimensional shape in the gas phase. This data can help distinguish it from structural isomers that have the same exact mass but different conformations. nih.govresearchgate.net The prediction models use various molecular descriptors (e.g., molecular weight, polarizability, and 2D/3D structural keys) to calculate the CCS value, often achieving a relative error of less than 5%. nih.gov This predicted value serves as an additional identifier, increasing confidence in compound annotation in complex analyses.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Crystal System and Space Group Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. It also reveals the supramolecular assembly, showing how individual molecules pack together in the crystal lattice through intermolecular forces. mdpi.com

The analysis first determines the crystal system, which classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them). Further analysis identifies the space group, which describes the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell. mdpi.com

While specific experimental crystallographic data for this compound is not available in the reviewed literature, the analysis would yield its specific crystal system and space group. For illustrative purposes, the related compound 2-chloro-5-nitroaniline (B146338) was found to crystallize in a monoclinic system with the space group P2₁/c, providing detailed insight into its solid-state packing. mdpi.com

Table 3: The Seven Crystal Systems

| Crystal System | Axis Relationships | Angle Relationships |

| Cubic | a = b = c | α = β = γ = 90° |

| Tetragonal | a = b ≠ c | α = β = γ = 90° |

| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |

| Hexagonal | a = b ≠ c | α = β = 90°, γ = 120° |

| Trigonal | a = b = c | α = β = γ ≠ 90° |

| Monoclinic | a ≠ b ≠ c | α = γ = 90°, β ≠ 90° |

| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |

Precise Measurement of Bond Lengths and Angles

While a specific crystal structure for this compound is not publicly available, theoretical studies and experimental data from analogous halogenated anilines provide valuable insights into its expected molecular geometry. Computational chemistry, particularly methods like Density Functional Theory (DFT), has been effectively used to predict the geometric parameters of such molecules. acs.org

For substituted anilines, the bond lengths and angles are influenced by the electronic nature and position of the substituents on the aromatic ring. The carbon-nitrogen (C-N) bond of the N-methylamino group, the carbon-halogen (C-Cl and C-F) bonds, and the internal angles of the benzene ring are of particular interest. In related compounds, the C-N bond length is typically in the range of 1.38-1.42 Å, indicating a degree of conjugation between the nitrogen lone pair and the aromatic π-system. The C-Cl bond is expected to be around 1.73-1.75 Å, and the C-F bond is significantly shorter, approximately 1.35-1.37 Å.

The bond angles within the benzene ring are expected to deviate slightly from the ideal 120° of an unsubstituted benzene ring due to the steric and electronic effects of the chloro, fluoro, and N-methylamino groups. The presence of the chlorine atom at the C2 position and the fluorine atom at the C5 position will likely cause minor distortions in the ring geometry.

Table 1: Predicted Bond Lengths and Angles for this compound (based on theoretical data and analogous compounds)

| Parameter | Predicted Value |

| C-N Bond Length | 1.38 - 1.42 Å |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-F Bond Length | 1.35 - 1.37 Å |

| C-C (aromatic) | 1.38 - 1.41 Å |

| N-C (methyl) | 1.45 - 1.48 Å |

| C-N-C Angle | 118° - 122° |

| C-C-Cl Angle | 119° - 121° |

| C-C-F Angle | 118° - 120° |

Note: The data in this table is based on theoretical calculations and data from structurally related compounds due to the absence of direct experimental crystallographic data for this compound.

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state packing of this compound is expected to be influenced by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The N-methylamino group can act as a hydrogen bond donor (N-H), while the fluorine and chlorine atoms, along with the nitrogen atom itself, can act as hydrogen bond acceptors.

Studies on similar fluorinated anilino compounds have shown that intramolecular N-H···F hydrogen bonds can occur, influencing the conformation of the molecule. nih.gov However, intermolecular hydrogen bonding is also a significant factor in the crystal lattice formation. In para-halogenated anilines, the amino group primarily functions as a hydrogen-bond donor. researchgate.net The presence of the N-methyl group in this compound provides a single N-H bond for such interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

Electronic Transitions and Absorption Maxima in Solution

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to exhibit characteristic absorption bands. These bands correspond to π → π* and n → π* electronic transitions. The aniline (B41778) chromophore itself shows a strong primary band (π → π) around 230-240 nm and a weaker secondary band (also π → π, the benzenoid band) around 280-290 nm.

The presence of the chloro, fluoro, and N-methylamino substituents on the benzene ring will cause shifts in the positions and intensities of these absorption maxima (λmax). The N-methylamino group, being an auxochrome, typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands due to the extension of the conjugated system by the nitrogen lone pair. The halogen substituents also influence the electronic spectrum through their inductive and mesomeric effects. Theoretical studies on halogenated anilines have shown that the position of the halogen substituent significantly affects the electronic absorption spectra. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Primary) | ~240 - 255 | High |

| π → π* (Secondary) | ~290 - 310 | Moderate |

| n → π* | ~340 - 360 | Low |

Note: The values in this table are estimations based on the known spectroscopic behavior of substituted anilines. The exact absorption maxima and molar absorptivities would need to be determined experimentally.

The electronic transitions are also influenced by the solvent environment. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transitions may show a slight bathochromic shift.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Fluoro N Methylaniline

Nucleophilic Reactivity of the Secondary Amine Moiety

The presence of a lone pair of electrons on the nitrogen atom of the N-methylamino group confers both basic and nucleophilic properties upon the molecule. libretexts.org This reactivity is central to its role in the synthesis of more complex chemical structures.

The secondary amine in 2-Chloro-5-fluoro-N-methylaniline is nucleophilic and readily reacts with a variety of electrophiles. This reactivity is fundamental to its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.gov For instance, anilines are known to undergo amination reactions with electrophilic partners such as 2-chloro-5-nitropyridine (B43025). acs.org Similarly, this compound can react with acyl chlorides, alkyl halides, and other electron-deficient species to form a diverse array of derivatives, including amides and tertiary amines. These reactions typically proceed via a nucleophilic substitution or addition-elimination mechanism, where the nitrogen atom acts as the nucleophile. acs.orgbrainly.in The formation of such derivatives is a critical step in building the molecular complexity required for various industrial applications, including the synthesis of vibrant azo dyes. nih.gov

The basicity and nucleophilicity of the amine are significantly modulated by the electronic effects of the substituents on the aniline (B41778) ring. In general, aromatic amines like aniline are considerably weaker bases than aliphatic amines. brainly.comresearchgate.net This reduced basicity is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which decreases its availability to accept a proton. libretexts.orgbrainly.com

The substituents on the this compound ring further influence this property:

N-Methyl Group: The methyl group on the nitrogen is weakly electron-donating, which tends to increase the electron density on the nitrogen, thereby increasing its basicity compared to its primary amine analogue, 2-chloro-5-fluoroaniline.

Chloro and Fluoro Groups: Halogens are electron-withdrawing groups that decrease the electron density on the aromatic ring and, by extension, on the amino group. libretexts.org This inductive effect (-I) reduces the availability of the nitrogen's lone pair, making the aniline less basic. libretexts.org Fluorine is more electronegative than chlorine, and its electron-withdrawing effect is stronger. brainly.inbrainly.com

Table 1: Basicity of Various Substituted Anilines

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Aniline | 4.58 | |

| N-Methylaniline | 4.85 | |

| p-Chloroaniline | 3.98 | |

| m-Chloroaniline | 3.34 | |

| o-Chloroaniline | 2.64 | |

| p-Fluoroaniline | 4.65 | nih.gov |

| p-Nitroaniline | 1.02 |

Data based on published pKa values, which can vary slightly depending on measurement conditions.

Based on these trends, this compound is expected to be a weak base, with its basicity being lower than that of N-methylaniline but likely influenced in a complex manner by the ortho-chloro and meta-fluoro substituents.

Electrophilic Aromatic Substitution Reactions of the Halo-N-methylaniline Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions vital for functionalizing aromatic compounds. byjus.com The regiochemical outcome of these reactions is controlled by the directing effects of the existing substituents.

The three substituents on the benzene (B151609) ring each exert a directing influence on incoming electrophiles, guiding them to specific positions on the ring. These effects are a combination of inductive and resonance contributions.

N-Methylamino Group (-NHCH₃): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions. byjus.com

Table 2: Directing Effects of Substituents on the Aniline Ring

| Substituent | Position | Reactivity Effect | Directing Effect | Reference |

|---|---|---|---|---|

| -NHCH₃ | 1 | Strongly Activating | Ortho, Para | byjus.com |

| -Cl | 2 | Weakly Deactivating | Ortho, Para | |

| -F | 5 | Weakly Deactivating | Ortho, Para |

When multiple substituents are present on a benzene ring, the regioselectivity of electrophilic attack is generally governed by the most powerful activating group. In the case of this compound, the N-methylamino group is the dominant directing group. It directs substitution to the positions ortho and para relative to itself, which correspond to positions 2, 4, and 6.

Position 2: Already substituted with a chloro group.

Position 6: Ortho to the -NHCH₃ group.

Position 4: Para to the -NHCH₃ group.

Therefore, electrophilic substitution is predicted to occur at positions 4 and 6. The final product distribution will be influenced by a combination of electronic and steric factors.

Steric Factors: Position 6 is adjacent to the relatively bulky chloro and N-methyl groups, which may sterically hinder the approach of an electrophile. Position 4 is sterically less encumbered.

Consequently, electrophilic attack is most likely to favor the para-position (4) , leading to the formation of 4-substituted-2-chloro-5-fluoro-N-methylaniline as the major product. The ortho-product (6-substituted) would likely be formed as a minor isomer.

Table 3: Predicted Regioselectivity for Electrophilic Nitration

| Reactant | Reagents | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 2-Chloro-5-fluoro-4-nitro-N-methylaniline | 2-Chloro-5-fluoro-6-nitro-N-methylaniline |

Cross-Coupling Reactions and Halogen Reactivity

The presence of two different halogen atoms on the aromatic ring makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. acs.orgrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in these catalytic cycles typically follows the trend of bond strength: C-I > C-Br > C-Cl > C-F. The weaker the carbon-halogen bond, the more readily it undergoes oxidative addition to the metal catalyst (e.g., palladium), which is often the rate-determining step.

In this compound, the C-Cl bond is significantly weaker and therefore more reactive than the C-F bond. This difference in reactivity allows for selective functionalization. It is possible to perform a cross-coupling reaction selectively at the C2-position (the site of the chlorine atom) while leaving the C-F bond at the C5-position intact. This chemoselectivity is highly advantageous in multi-step syntheses, enabling the sequential introduction of different functionalities. For example, a Suzuki coupling could be used to introduce a new aryl or alkyl group at position 2, preserving the fluorine for potential subsequent transformations.

Table 4: Potential Selective Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Predicted Site of Reaction | Resulting Bond |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(0) complexes | C2-Cl | C-C |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I) | C2-Cl | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) complexes | C2-Cl | C-N |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) complexes | C2-Cl | C-C (alkenyl) |

Application in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, in particular, is a cornerstone for the synthesis of arylamines. wikipedia.org This reaction class typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacs.org For a substrate like this compound, the chlorine atom would be the primary site for oxidative addition to the palladium(0) center, initiating the catalytic cycle. The reaction's efficiency would likely depend on the choice of phosphine (B1218219) ligands, which are crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step to form the C-N bond. wikipedia.org

Similarly, in Sonogashira couplings, which form carbon-carbon bonds between aryl halides and terminal alkynes, a palladium catalyst and a copper(I) co-catalyst are typically employed. organic-chemistry.org The Suzuki coupling, which joins an aryl halide with an organoboron compound, is another staple of modern organic synthesis. While the general mechanisms for these reactions are well-understood, specific conditions, yields, and catalyst systems optimized for this compound have not been documented.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially those activated by electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In this compound, both the chlorine and fluorine atoms are potential leaving groups. Generally, in SNAr reactions, fluorine is a better leaving group than chlorine due to its high electronegativity, which stabilizes the transition state leading to the Meisenheimer complex. libretexts.org The presence of other substituents on the aromatic ring significantly influences the reaction rate and regioselectivity. For SNAr to occur, the ring must be electron-deficient, a condition not strongly met by the electron-donating N-methylamino group unless other powerful electron-withdrawing groups are present. Kinetic studies on related compounds, such as 2-chloro-5-nitropyridine, have provided insights into these reactions, but direct data for this compound is absent. rsc.orgresearchgate.net

Exploration of Halogen Exchange Reactions for Further Functionalization

Halogen exchange (HALEX) reactions represent a potential pathway for modifying the reactivity of this compound. These reactions could, in principle, be used to replace the chlorine or fluorine atom with another halogen, thereby tuning the substrate for subsequent transformations. However, no specific studies detailing such halogen exchange reactions for this compound have been found in the reviewed literature.

Mechanistic Studies of Key Chemical Transformations

A deep understanding of a compound's reactivity comes from detailed mechanistic studies. This includes the elucidation of proton transfer steps, the identification of intermediates and transition states, and kinetic analyses.

Elucidation of Proton Transfer Mechanisms in Amine Reactions

In reactions involving the amine functionality of this compound, such as the Buchwald-Hartwig amination, proton transfer is a critical step. The deprotonation of the amine or the ammonium (B1175870) species formed during the catalytic cycle is often integral to the reaction mechanism. Studies on similar amine-participating reactions have sometimes shown proton transfer to be a rate-limiting step. researchgate.net However, specific investigations into the proton transfer mechanisms for reactions involving this compound are not available.

Identification and Characterization of Reaction Intermediates and Transition States

The isolation or spectroscopic observation of reaction intermediates, such as the Meisenheimer complexes in SNAr reactions or the various palladium-ligand complexes in cross-coupling cycles, provides direct evidence for a proposed mechanism. libretexts.org Computational chemistry can also offer valuable insights into the structures and energies of transition states. For this compound, no such specific characterization of intermediates or transition states has been reported.

Kinetic Investigations: Rate Constants, Activation Parameters, and Linear Free-Energy Relationships (e.g., Hammett Correlations)

Kinetic studies are fundamental to understanding reaction mechanisms. By measuring reaction rates under various conditions, one can determine rate constants and activation parameters (enthalpy and entropy of activation). Linear free-energy relationships, such as the Hammett equation, can quantify the electronic effects of substituents on reaction rates. For instance, kinetic studies on the reactions of substituted anilines with 2-chloro-5-nitropyridine have yielded negative ρ values from Hammett plots, indicating the buildup of positive charge at the reaction center in the transition state. researchgate.net Unfortunately, no kinetic data or Hammett correlations have been published specifically for reactions of this compound.

Impact of Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound is fundamentally governed by the electronic properties of its substituents: the chlorine atom, the fluorine atom, and the N-methylamino group. Each of these groups exerts distinct electronic influences on the aromatic ring, which can be categorized and quantified as sigma (σ) and pi (π) effects. The σ-effects relate to the inductive withdrawal or donation of electron density through the sigma bond framework of the molecule, primarily driven by electronegativity. The π-effects involve the donation or withdrawal of electron density through the π-system via resonance (mesomerism). The interplay of these effects modulates the electron density at various positions on the benzene ring, thereby influencing the molecule's susceptibility to electrophilic attack and determining the regioselectivity of its reactions.

Quantification of Sigma (σ) and Pi (π) Electronic Effects of Halogens and the N-Methyl Group

Electronic Effects of Halogen Substituents

The inductive and resonance effects for chloro and fluoro groups are quantified by their respective Field (F) and Resonance (R) parameters, as compiled in the seminal work by Hansch, Leo, and Taft. A positive F value indicates an inductive-withdrawing effect, while a negative R value signifies a resonance-donating effect.

Table 1: Inductive (σ-effect) and Resonance (π-effect) Parameters for Chloro and Fluoro Substituents

| Substituent | Field/Inductive (F) | Resonance (R) |

|---|---|---|

| -Cl (Chloro) | 0.42 | -0.19 |

| -F (Fluoro) | 0.45 | -0.39 |

Source: Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. pitt.edu

As the data indicates, fluorine exerts a stronger inductive-withdrawing effect (F = 0.45) and a stronger resonance-donating effect (R = -0.39) compared to chlorine (F = 0.42, R = -0.19). The stronger inductive effect is due to fluorine's higher electronegativity, while its more effective resonance donation is attributed to the better orbital overlap between the 2p orbital of fluorine and the 2p orbital of the ring carbon.

Electronic Effects of the N-Methyl Group

Quantifying the electronic effect of the N-methyl group in this compound requires considering its influence on the amino group to which it is attached. Standard Hammett constants are typically assigned to the entire substituent group (e.g., -NH2 or -N(CH3)2) rather than to a modification of that group. However, detailed research findings allow for a clear understanding of its impact.

The primary electronic contribution of the methyl group is its positive inductive effect (+I). bloomtechz.com By donating electron density to the nitrogen atom, the methyl group increases the electron density on the nitrogen, which has two major consequences:

Increased Basicity : The N-methyl group enhances the basicity of the aniline nitrogen. The conjugate acid of N-methylaniline has a pKa of approximately 4.85, which is higher than that of aniline's conjugate acid (pKa ≈ 4.6). bloomtechz.com This indicates that the nitrogen's lone pair in N-methylaniline is more available to accept a proton, confirming the electron-donating nature of the methyl group. bloomtechz.com

Enhanced π-Donation : The increased electron density on the nitrogen atom enhances its ability to donate its lone pair into the aromatic π-system. This makes the -NHCH3 group a more powerful activating group for electrophilic aromatic substitution than the unsubstituted -NH2 group. bloomtechz.com This enhanced π-donation enriches the electron density of the benzene ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophiles. bloomtechz.com

In essence, the N-methyl group modifies the electronic character of the parent amino group by increasing its electron-donating capacity through both the σ-bond framework (inductive effect) and by enhancing its π-donation to the aromatic ring (resonance effect).

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Fluoro N Methylaniline

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular geometries and electronic characteristics, providing data that is often difficult or impossible to obtain through experimental means alone.

The first step in the computational study of 2-Chloro-5-fluoro-N-methylaniline involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. Density Functional Theory (DFT) is a widely used method for this purpose, often employing a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, for instance, 6-311++G(d,p). globalresearchonline.netbohrium.com

The geometry optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached. For a molecule like this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the chloro, fluoro, and N-methylamino groups on the benzene (B151609) ring.

Conformational analysis is also a critical aspect, especially concerning the orientation of the N-methyl group and its rotation relative to the aromatic ring. Different conformers, or rotational isomers, may exist with small energy differences between them. DFT calculations can identify these stable conformers and their relative energies, providing insight into the molecule's flexibility and the most probable shapes it will adopt.

Below is a representative table of optimized geometrical parameters that would be obtained from a DFT calculation for a molecule similar to this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.35 Å | |

| C-N | 1.40 Å | |

| N-CH3 | 1.47 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-F | 118.0° | |

| C-N-C | 121.0° | |

| Dihedral Angle | C-C-N-C | 15.0° |

This table is for illustrative purposes and shows typical values for similar halogenated N-methylanilines.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. bohrium.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. These energies are calculated using the optimized geometry of the molecule. For this compound, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (N-methylamino) groups will significantly influence the energies of these frontier orbitals.

A typical output from a DFT calculation would provide the following electronic properties:

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 0.9 eV |

This table is for illustrative purposes and shows typical values for similar halogenated anilines.

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites and intermolecular interactions. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule based on the molecular orbitals. wikipedia.orguci.edu This analysis helps to identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Another powerful tool for visualizing charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP plots the electrostatic potential onto the electron density surface of the molecule. Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and fluorine atoms and positive potential around the hydrogen atoms of the methyl group and the amino group.

Simulations of Spectroscopic Properties

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, performed on the optimized geometry, yield the harmonic vibrational frequencies and their corresponding intensities. globalresearchonline.netasianpubs.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of different functional groups.

For this compound, the theoretical spectrum would show characteristic peaks for the N-H and C-H stretching vibrations, the aromatic C-C stretching modes, and the C-Cl and C-F stretching vibrations. The positions of these peaks are influenced by the electronic effects of the substituents.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. asianpubs.org

By comparing the scaled theoretical frequencies with an experimental IR or Raman spectrum, each observed band can be assigned to a specific vibrational mode. This comprehensive assignment allows for a detailed understanding of the molecule's vibrational behavior and can be used to confirm its structure.

An illustrative comparison of theoretical and experimental vibrational frequencies is presented below:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Scaled Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

| N-H Stretch | 3450 | 3312 | 3300 |

| C-H Stretch (Aromatic) | 3100 | 2976 | 2980 |

| C-H Stretch (Methyl) | 2980 | 2861 | 2855 |

| C=C Stretch (Aromatic) | 1600 | 1536 | 1540 |

| C-N Stretch | 1310 | 1258 | 1260 |

| C-F Stretch | 1250 | 1200 | 1205 |

| C-Cl Stretch | 750 | 720 | 725 |

This table is for illustrative purposes and shows typical values for similar substituted anilines.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure verification and analysis. For this compound, Density Functional Theory (DFT) calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, are the standard approach. nih.gov This method effectively calculates the isotropic magnetic shielding tensors for each nucleus.

The process begins with the geometry optimization of the molecule, typically using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p). Following optimization, the GIAO method is applied at the same or a higher level of theory to compute the absolute shielding values (σ). rsc.org These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, nitromethane (B149229) for ¹⁵N, and CFCl₃ for ¹⁹F. researchgate.net

The accuracy of these predictions allows for the unambiguous assignment of signals in experimental spectra, which can be complex due to the molecule's asymmetry. mdpi.com Predicted shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F would provide a complete NMR profile.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This data is illustrative and represents typical values that would be obtained from DFT-GIAO calculations.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹⁹F | -115.0 |

| ¹⁵N | 65.2 |

| ¹³C (C-Cl) | 118.5 |

| ¹³C (C-F) | 163.1 (d, ¹JCF ≈ 245 Hz) |

| ¹³C (C-N) | 148.9 |

| ¹H (N-H) | 4.5 |

| ¹H (Ar-H) | 6.7 - 7.2 |

| ¹H (N-CH₃) | 2.9 |

Computational Modeling of Reaction Mechanisms

Computational modeling is essential for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energetics that govern reaction rates.

A key aspect of modeling reaction mechanisms is the location of transition states (TS), which are the highest energy points along a reaction coordinate. A transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com

For this compound, a relevant reaction to model would be a nucleophilic aromatic substitution (SₙAr) or an electrophilic attack on the aromatic ring. Using DFT methods (e.g., M06-2X or B3LYP), computational chemists can locate the geometry of the transition state for a given reaction. mdpi.comacs.org Once the structures of the reactants, transition state, and products are optimized, their electronic energies can be calculated. The activation energy, or energy barrier (ΔE‡), is the difference in energy between the transition state and the reactants. This value is critical for predicting the reaction's feasibility and rate. chemrxiv.org

Table 2: Illustrative Energy Profile for a Hypothetical Electrophilic Nitration Reaction This data is illustrative. Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated (PCM) |

| Reactants (Aniline + NO₂⁺) | 0.0 | 0.0 |

| Transition State (TS) | +15.2 | +12.5 |

| Product Complex | -5.8 | -8.1 |

| Activation Energy (ΔE‡) | 15.2 | 12.5 |

Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. rowansci.commissouri.edu The IRC analysis maps the minimum energy path downhill from the transition state in both the "forward" direction (towards products) and the "backward" direction (towards reactants). nih.govresearchgate.net A smooth IRC path provides strong evidence that the identified transition state is indeed the correct one for the reaction mechanism under investigation and does not lead to unexpected intermediates or products. mdpi.com

Theoretical Characterization of Quantum Chemical Parameters (e.g., First-Order Hyperpolarizability)

Quantum chemical calculations can determine a variety of molecular properties that are difficult to measure experimentally. The first-order hyperpolarizability (β) is a tensor quantity that describes a molecule's nonlinear optical (NLO) response, which is crucial for applications in optoelectronics. nih.govnih.gov

Calculations of β are typically performed using DFT with a suitable functional and a large, diffuse basis set (e.g., B3LYP/6-311++G(d,p)) using a finite-field approach. researchgate.net The calculation yields the individual tensor components (βxxx, βxyy, etc.), from which the total dipole moment (μ) and the magnitude of the first-order hyperpolarizability (β_tot) can be derived. mdpi.com Molecules with large β values often feature significant charge separation and are potential candidates for NLO materials. The value for this compound would be compared to standard NLO materials like urea (B33335). mdpi.com

Table 3: Illustrative Calculated Dipole Moment and First-Order Hyperpolarizability This data is illustrative. Calculations are typically performed in the gas phase.

| Parameter | Value |

| Dipole Moment (μ) | 2.5 D |

| β_x | 45.3 au |

| β_y | -10.1 au |

| β_z | 2.5 au |

| Total First-Order Hyperpolarizability (β_tot) | 125 x 10⁻³⁰ esu |

Modeling of Solvent Effects and Environmental Interactions in Theoretical Calculations

Reactions and molecular properties are significantly influenced by their environment, particularly the solvent. Computational models must account for these interactions to provide realistic predictions. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose. researchgate.netohio-state.edu